molecular formula C4H3F3N2S B127509 4-(Trifluoromethyl)thiazol-2-amine CAS No. 349-49-5

4-(Trifluoromethyl)thiazol-2-amine

Cat. No. B127509
CAS RN: 349-49-5
M. Wt: 168.14 g/mol
InChI Key: OVMGTNMCYLZGLS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiazol-2-amine is a compound with the molecular formula C4H3F3N2S. It has a molecular weight of 168.14 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)thiazol-2-amine involves environmentally friendly procedures. The main reactions were performed in refluxing water as the solvent, without catalysts . Some di(hetero)arylamines were derivatized to the respective tertiary amines via easy N-alkylation and N-alkenylation reactions .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)thiazol-2-amine is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be used in the synthesis of a new series of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 214.0±35.0 °C at 760 mmHg, and a melting point of 60-62°C . It also has a flash point of 83.2±25.9 °C .

Scientific Research Applications

Medicinal Chemistry

4-(Trifluoromethyl)thiazol-2-amine: is a valuable compound in medicinal chemistry due to its incorporation into thiazole derivatives, which are known for their wide range of biological activities . These derivatives have been explored for their potential as antimicrobial, antiretroviral, antifungal, anticancer, and antidiabetic agents. The compound’s ability to undergo nucleophilic substitution makes it a versatile precursor in synthesizing various biologically active molecules.

Agriculture

In the agricultural sector, thiazole derivatives, including those derived from 4-(Trifluoromethyl)thiazol-2-amine , have been studied for their antimicrobial properties . These properties are crucial for developing new fungicides and pesticides that can protect crops from various diseases, thus ensuring food security and sustainable agricultural practices.

Industrial Applications

The industrial applications of 4-(Trifluoromethyl)thiazol-2-amine are linked to its role as a building block in the synthesis of dyes, pigments, and chemical reaction accelerators . Its structural versatility allows for the creation of compounds with specific properties required in manufacturing processes.

Environmental Science

In environmental science, the bioactive properties of thiazole derivatives are of interest for the development of biocides and fungicides . These compounds can be used to control harmful organisms in natural and man-made environments, contributing to ecological balance and public health.

Material Science

4-(Trifluoromethyl)thiazol-2-amine: serves as a precursor in the synthesis of materials with potential applications in photosensitizers and liquid crystals . These materials are essential in various technologies, including solar cells and display devices, highlighting the compound’s contribution to advancements in material science.

Analytical Chemistry

In analytical chemistry, thiazole derivatives are used to develop novel analytical reagents . The compound’s reactivity and the ability to form stable derivatives make it suitable for use in chemical assays and diagnostic tests, aiding in the detection and quantification of various substances.

Safety And Hazards

The compound is associated with certain hazards. It may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMGTNMCYLZGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188451
Record name 2-Thiazolamine, 4-(trifluoromethyl)-
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Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)thiazol-2-amine

CAS RN

349-49-5
Record name 4-(Trifluoromethyl)-2-thiazolamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, 4-(trifluoromethyl)-
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Record name 2-Thiazolamine, 4-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)-1,3-thiazol-2-amine
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Synthesis routes and methods I

Procedure details

A solution of 3-bromo-1,1,1-trifluoroacetone (5.0 g, 26.184 mmol) and thiourea (2.0 g, 26.184 mmol) in ethanol was heated to 50-55° C. for 2.0 h till TLC indicated completion of the reaction. The reaction mixture was concentrated and the residue made basic with 5% NaOH. The mixture was then extracted with ethyl acetate and concentrated to yield a residue which was column purified to afford 3.8 g of the desired compound: 1H NMR (300 MHz, DMSO-d6) δ 7.25 (s, 1H), 7.43 (br s, 2H); ESI-MS (m/z) 169.37 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add thiourea (4.0 g, 52.3 mmol) and 3-bromo-1,1,1-trifluoropropan-2-one (5.5 mL, 10 g, 52.3 mmol) to ethanol (100 mL) and heat at 50° C. for 2 h. Cool to room temperature and concentrate to dryness. Dissolve the residue in water and adjust the pH to >12 with 2 M NaOH. Extract with diethyl ether (4×). Dry the combined organic extracts with sodium sulfate, filter, and concentrate under vacuum. Purify the resulting material by silica gel chromatography (CH2Cl2) to obtain the title compound (6.9 g, 79%). ES/MS m/z 169 (M+1)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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